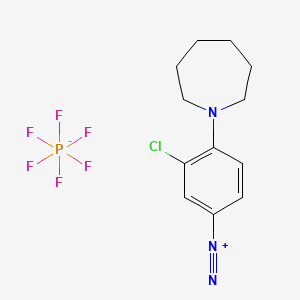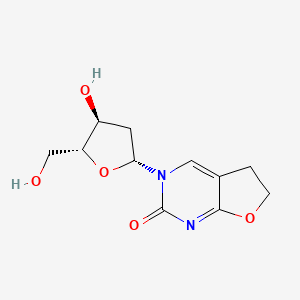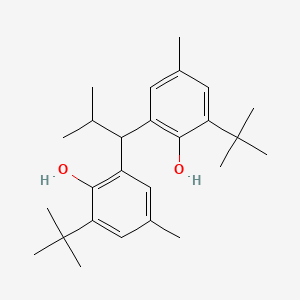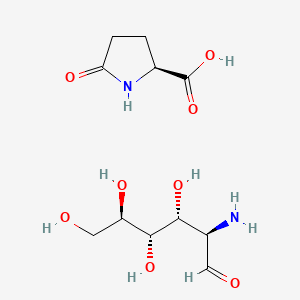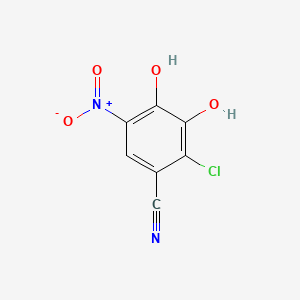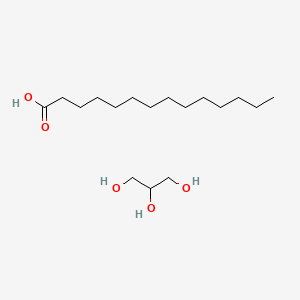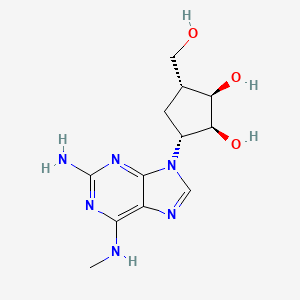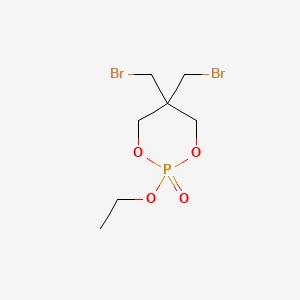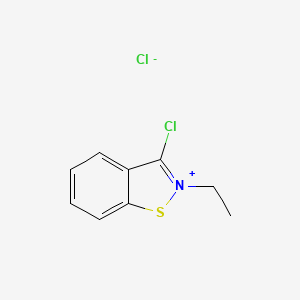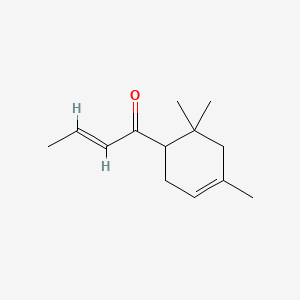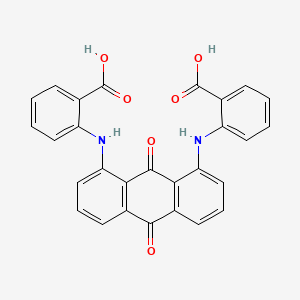
Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C18H34ClNO3Si. It is known for its unique properties, including its ability to act as a silane coupling agent, which makes it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the reaction of benzyl chloride with dimethylamine to form benzyldimethylamine. This intermediate is then reacted with 3-chloropropyltriethoxysilane under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. Post-reaction purification steps, such as distillation and recrystallization, are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the reagent.
Major Products
Silanols: Hydrolysis of the triethoxysilyl group results in the formation of silanols.
Substituted Ammonium Compounds: Substitution reactions yield various substituted ammonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a silane coupling agent to improve the adhesion between organic and inorganic materials.
Wirkmechanismus
The mechanism of action of Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride involves its ability to interact with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the triethoxysilyl group can form covalent bonds with surfaces, providing long-lasting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride: Similar in structure but with different alkyl chain lengths and methoxy groups instead of ethoxy groups.
Dimethyltetradecyl(3-(triethoxysilyl)propyl)ammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain.
Uniqueness
Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is unique due to its specific combination of a benzyl group, a quaternary ammonium group, and a triethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
85391-03-3 |
|---|---|
Molekularformel |
C18H34ClNO3Si |
Molekulargewicht |
376.0 g/mol |
IUPAC-Name |
benzyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C18H34NO3Si.ClH/c1-6-20-23(21-7-2,22-8-3)16-12-15-19(4,5)17-18-13-10-9-11-14-18;/h9-11,13-14H,6-8,12,15-17H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VAMPBYNCRJPDFD-UHFFFAOYSA-M |
Kanonische SMILES |
CCO[Si](CCC[N+](C)(C)CC1=CC=CC=C1)(OCC)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


